molecular formula C9H9N3O B13115251 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one CAS No. 93192-52-0

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one

Cat. No.: B13115251
CAS No.: 93192-52-0
M. Wt: 175.19 g/mol
InChI Key: FVFDFWNLZLDSHS-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-diaminopyridine with 1,3-diketones in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is unique due to its fused ring system and the presence of both pyridine and pyrazine rings. This structural feature imparts specific electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

93192-52-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1,3-dimethylpyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C9H9N3O/c1-6-9(13)12(2)8-3-4-10-5-7(8)11-6/h3-5H,1-2H3

InChI Key

FVFDFWNLZLDSHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)N(C1=O)C

Origin of Product

United States

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